molecular formula C11H20O5 B15177577 2-(2-(2-Ethoxyethoxy)ethoxy)ethyl acrylate CAS No. 45180-95-8

2-(2-(2-Ethoxyethoxy)ethoxy)ethyl acrylate

Cat. No.: B15177577
CAS No.: 45180-95-8
M. Wt: 232.27 g/mol
InChI Key: WPDXVLVDHUDHPC-UHFFFAOYSA-N
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Description

Significance within Poly(ethylene glycol) Acrylate (B77674) Monomers

2-(2-(2-Ethoxyethoxy)ethoxy)ethyl acrylate belongs to the broader class of poly(ethylene glycol) (PEG) acrylate monomers. These monomers are distinguished by the presence of repeating ethylene (B1197577) glycol units in their structure, which confers specific and highly desirable characteristics to the resulting polymers. researchgate.net

The significance of PEG-based monomers, including EEOEA, lies in their ability to impart hydrophilicity, biocompatibility, and low protein adhesion to polymer networks. researchgate.nettechnochemical.comresearchgate.net This makes them exceptionally valuable in biomedical applications such as the creation of hydrogels for tissue engineering, drug delivery systems, and biocompatible coatings for medical devices. researchgate.nettechnochemical.comnih.gov The ethylene glycol chain in EEOEA enhances water compatibility and can be used to tune the final properties of a polymer, such as its glass transition temperature (Tg), flexibility, and polarity. specialchem.comspecialchem.com

Polymers derived from oligo(ethylene glycol) acrylates can exhibit "smart" behaviors, such as thermoresponsiveness, where their solubility in water changes with temperature. researchgate.net This property is crucial for developing materials for biosensors and smart drug carriers. researchgate.net By incorporating monomers like EEOEA, researchers can precisely control the hydrophilic-hydrophobic balance and mechanical properties of polymers to meet the needs of sophisticated applications. technochemical.comgantrade.com

Historical Context of Related Alkoxy Acrylates in Polymer Synthesis

The history of acrylate polymers dates back to 1880 with the first reported synthesis by G. W. A. Kahlbaum. wikipedia.org However, the "golden age" for the development of new synthetic polymers occurred in the 1930s and 1940s. azom.com Acrylate polymers, as a class, are known for their transparency, durability, and resistance to breakage. wikipedia.org

The incorporation of alkoxy groups into acrylate monomers represented a significant advancement in tailoring polymer properties. Alkoxy alkyl acrylates, such as methoxyethyl acrylate and ethoxyethyl acrylate, were being used by the early 1970s to improve specific characteristics of acrylate elastomers, like their performance after oil immersion. google.com These early applications demonstrated the principle that modifying the side-chain of an acrylate monomer could lead to polymers with enhanced functionalities.

The development of monomers with longer ether linkages, like EEOEA, is a continuation of this trend. The ethoxy groups in the monomer backbone contribute to increased flexibility and can help overcome the oxygen inhibition that sometimes hinders the curing of acrylate-based systems. pcimag.com This evolution from simple alkyl acrylates to more complex, functionalized alkoxy acrylates has expanded the application range of these polymers from basic plastics to high-performance materials used in advanced technologies. gellnerindustrial.comjsbcgroup.com

Current Research Landscape and Emerging Academic Inquiry

The current research landscape for this compound and related PEG-acrylates is vibrant and focused on creating advanced functional materials. A significant area of inquiry is in the biomedical field, where the biocompatibility and tunable properties of these monomers are highly valued. researchgate.net Research is ongoing into the use of polymers analogous to poly(2-methoxyethyl acrylate) (PMEA) for regulating cell attachment, which is critical for medical engineering applications like cell enrichment.

In materials science, there is growing interest in using these monomers to create "smart" polymers that respond to external stimuli. The ability to control the lower critical solution temperature (LCST) of polymers by varying the number of ethylene glycol units is a key area of study. researchgate.net This allows for the design of materials that can undergo phase transitions in aqueous solutions at specific temperatures, opening up applications in smart gels and controlled release systems. researchgate.net

Furthermore, copolymers based on acrylate and poly(ethylene glycol) acrylate are being investigated for their role in sustainable technologies. For example, they are used as polycarboxylate ether (PCE) superplasticizers to control the fluidity of cement, contributing to the development of building materials with a lower carbon footprint. rsc.org The interaction of these polymers at the molecular level with mineral surfaces is a subject of intense academic inquiry, aiming to rationally design copolymers with optimized adsorption and performance characteristics. rsc.org The versatility of EEOEA and its counterparts continues to drive innovation across diverse scientific and industrial fields, from coatings and adhesives to cutting-edge biomaterials. sfdchem.comresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

45180-95-8

Molecular Formula

C11H20O5

Molecular Weight

232.27 g/mol

IUPAC Name

2-[2-(2-ethoxyethoxy)ethoxy]ethyl prop-2-enoate

InChI

InChI=1S/C11H20O5/c1-3-11(12)16-10-9-15-8-7-14-6-5-13-4-2/h3H,1,4-10H2,2H3

InChI Key

WPDXVLVDHUDHPC-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCCOCCOC(=O)C=C

Origin of Product

United States

Synthetic Routes and Precursor Chemistry of 2 2 2 Ethoxyethoxy Ethoxy Ethyl Acrylate

Esterification Reactions for Acrylate (B77674) Monomer Synthesis

The final and crucial step in the synthesis of 2-(2-(2-ethoxyethoxy)ethoxy)ethyl acrylate is the formation of the ester linkage between the precursor alcohol, 2-(2-(2-ethoxyethoxy)ethanol, and an acrylic acid source. Several established esterification methods are utilized for this transformation.

Direct Acid-Catalyzed Esterification: This is a widely used industrial method for producing acrylate esters. wikipedia.org It involves the reaction of acrylic acid with 2-(2-(2-ethoxyethoxy)ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orggoogle.com The reaction is reversible, and to drive the equilibrium towards the product, water is continuously removed from the reaction mixture, often through azeotropic distillation. emerald.com

Acylation with Acryloyl Chloride: For laboratory-scale or specialized syntheses, the use of acryloyl chloride offers a more reactive alternative to acrylic acid. chemicalbook.comrsc.org The reaction with 2-(2-(2-ethoxyethoxy)ethanol is typically performed in the presence of a base, like triethylamine (B128534) or sodium hydroxide (B78521), to neutralize the hydrochloric acid byproduct. rsc.orgsfdchem.com This method is generally faster and proceeds under milder conditions than direct esterification.

Transesterification: Another viable route is the transesterification of a lower alkyl acrylate, such as methyl acrylate or ethyl acrylate, with 2-(2-(2-ethoxyethoxy)ethanol. wikipedia.org This equilibrium-driven reaction is catalyzed by acids (e.g., sulfonic acids), titanium alcoholates, or organotin compounds. wikipedia.orggoogle.com The reaction is pushed to completion by removing the lower-boiling alcohol (methanol or ethanol) through distillation. google.com

Alternative Synthetic Pathways: A less common but documented method is the Pinner Imino Ether Synthesis. This involves reacting the precursor alcohol with acrylonitrile (B1666552) in the presence of trimethylsilyl (B98337) trifluoromethanesulfonate, followed by hydrolysis to yield the acrylate ester. chemicalbook.com

Table 1: Comparison of Esterification Methods for Acrylate Synthesis
MethodReactantsCatalyst/ReagentKey ConditionsAdvantagesDisadvantages
Direct Esterification2-(2-(2-Ethoxyethoxy)ethanol) + Acrylic AcidSulfuric Acid, p-Toluene Sulfonic Acid100–120 °C, Water RemovalEconomical for large scale. wikipedia.orgReversible, requires high temperatures.
Acylation2-(2-(2-Ethoxyethoxy)ethanol) + Acryloyl ChlorideBase (e.g., Triethylamine, NaOH)Room Temperature, AnhydrousHigh reactivity, fast reaction times. rsc.orgAcryloyl chloride is expensive and corrosive.
Transesterification2-(2-(2-Ethoxyethoxy)ethanol) + Lower Acrylate (e.g., Methyl Acrylate)Titanium Alcoholates, Organotin CompoundsHeating, Removal of Low-Boiling AlcoholAvoids direct handling of acrylic acid. wikipedia.orgEquilibrium-limited, requires efficient distillation. google.com

Ethereal Linkage Formation and Functionalization Methodologies

Ethoxylation: The most common industrial method for producing polyethylene (B3416737) glycol (PEG) ethers is ethoxylation. This process involves the anionic ring-opening polymerization of ethylene (B1197577) oxide. researchgate.net For 2-(2-(2-ethoxyethoxy)ethanol, the synthesis is initiated by reacting ethanol (B145695) with a basic catalyst (like sodium hydride or potassium hydroxide) to form the ethoxide anion. This anion then nucleophilically attacks ethylene oxide in a stepwise manner, adding three ethylene oxide units to form the desired triethylene glycol monoethyl ether. The reaction temperature and pressure are carefully controlled to manage the polymerization. google.com

Williamson Ether Synthesis: In a laboratory setting, the Williamson ether synthesis provides a more controlled, stepwise approach to building ether chains. researchgate.netnih.gov This method involves reacting an alkoxide with a primary alkyl halide or sulfonate (e.g., a tosylate). For instance, the sodium salt of diethylene glycol could be reacted with ethyl chloride, or the sodium salt of ethanol could be reacted with 2-(2-chloroethoxy)ethanol (B196239) to form one of the ether bonds. While versatile, this method is less common for producing simple glycol ethers industrially compared to ethoxylation.

Solid-Phase Synthesis: For producing highly pure, monodisperse PEG derivatives, solid-phase synthesis offers a high-purity, chromatography-free method. nih.gov In this technique, an alcohol is attached to a solid support (like a Wang resin). The synthesis proceeds in cycles of deprotonation with a strong base, followed by coupling with a protected monomer unit (e.g., a tosylated tetraethylene glycol). nih.gov Though not a standard method for this specific precursor, the methodology demonstrates precise control over the ether chain length.

Table 2: Methodologies for Ethereal Linkage Formation
MethodCore ReactantsMechanismTypical Application
EthoxylationAlcohol (Ethanol) + Ethylene OxideAnionic Ring-Opening PolymerizationIndustrial-scale production of glycol ethers. researchgate.net
Williamson Ether SynthesisAlkoxide + Alkyl Halide/SulfonateSN2 Nucleophilic SubstitutionLaboratory synthesis for controlled, specific structures. nih.gov
Solid-Phase SynthesisResin-bound Alcohol + Protected MonomerStepwise addition on a solid supportPreparation of high-purity, monodisperse PEG derivatives. nih.gov

Purification and Isolation Techniques for Monomer Preparation

After synthesis, the crude this compound must be purified to remove unreacted starting materials, catalysts, and byproducts. The purity of the final monomer is critical as impurities can significantly affect subsequent polymerization reactions and polymer properties. acs.org

Washing and Neutralization: The initial purification step often involves washing the crude product. An aqueous wash can remove water-soluble impurities. If an acid catalyst was used, the organic layer is washed with a basic solution, such as aqueous sodium hydroxide or ammonia, to neutralize and remove the acid. google.comemerald.com This is followed by further washing with water or brine to remove any remaining salts. chemicalbook.com

Distillation: Vacuum distillation is a key technique for purifying acrylate esters. emerald.com Due to their relatively high boiling points and tendency to polymerize at elevated temperatures, distillation is performed under reduced pressure to lower the boiling point. This step effectively removes residual solvents, unreacted alcohol (which has a lower boiling point), and heavier byproducts. emerald.com It is essential to add a polymerization inhibitor, such as hydroquinone (B1673460) (HQ) or the monomethyl ether of hydroquinone (MEHQ), to the distillation mixture to prevent thermal polymerization. google.comcmu.edu

Chromatography: For achieving very high purity, particularly in research or specialized applications, column chromatography is employed. rsc.org Flash column chromatography using silica (B1680970) gel is a common method for separating the desired acrylate monomer from closely related impurities. chemicalbook.com

Adsorbent Treatment: Another method for purification involves passing the monomer through a column of basic aluminum oxide. This technique is effective for removing the inhibitor if required for a specific application, as well as acidic impurities. cmu.edu Activated carbon or alumina (B75360) can also be used to decolorize the product. emerald.com

Table 3: Purification and Isolation Techniques
TechniquePurposeTarget Impurities
Washing (Aqueous/Alkaline)Neutralization and removal of polar impurities.Acid catalysts, unreacted acrylic acid, excess alcohol. google.comemerald.com
Vacuum DistillationSeparation based on boiling point.Solvents, water, unreacted alcohol, heavy byproducts. emerald.com
Column ChromatographyHigh-purity separation based on polarity.Byproducts with similar boiling points, oligomers. chemicalbook.comrsc.org
Adsorbent Treatment (e.g., Alumina)Removal of acidic impurities and inhibitors.Acrylic acid, polymerization inhibitors. cmu.edu

In-Depth Analysis of this compound Polymerization Reveals Research Gaps

Similarly, specific methodologies and kinetic data for the controlled/living radical polymerization (CLRP) of this compound, encompassing Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), are not extensively documented. Scientific articles detailing these advanced polymerization techniques tend to focus on more common acrylate and methacrylate (B99206) monomers.

This scarcity of dedicated research prevents a detailed and scientifically accurate discussion on the specific polymerization behavior of this compound as requested. Constructing an article based on the provided outline would necessitate extrapolation from studies on structurally similar, yet distinct, monomers. This approach would not meet the required standards of scientific accuracy and specificity for the target compound.

Therefore, a comprehensive article on the "Polymerization Mechanisms and Kinetics of this compound" with detailed research findings and data tables cannot be generated at this time due to the absence of specific primary research in the field. Further experimental research is required to elucidate the specific kinetic parameters and controlled polymerization behaviors of this particular monomer.

Polymerization Mechanisms and Kinetics of 2 2 2 Ethoxyethoxy Ethoxy Ethyl Acrylate

Other Advanced Polymerization Techniques

Anionic polymerization of acrylate (B77674) monomers, including 2-(2-(2-ethoxyethoxy)ethoxy)ethyl acrylate, presents a pathway to well-defined polymers with narrow molecular weight distributions. However, this technique is highly sensitive to reaction conditions and monomer purity due to the electrophilic nature of the ester group, which can lead to side reactions.

Initiator Systems and Reaction Conditions:

Successful living anionic polymerization of acrylates with oligo(ethylene glycol) side chains, structurally similar to this compound, has been achieved using specific initiator systems under stringent conditions. Organolithium compounds are common initiators, but their high reactivity often necessitates the use of additives to mitigate side reactions. For instance, the combination of 1,1-diphenyl-3-methylpentyllithium with lithium chloride in a polar solvent like tetrahydrofuran (B95107) (THF) at very low temperatures, typically -78°C, has been shown to effectively control the polymerization of related methacrylates. rsc.org The lithium chloride acts as a ligand that modulates the reactivity of the propagating anionic center, preventing unwanted reactions.

Key Challenges and Side Reactions:

The primary challenge in the anionic polymerization of acrylates is the susceptibility of the carbonyl group of the ester to nucleophilic attack by the propagating carbanion. This can lead to several side reactions:

Backbiting: The growing polymer chain end can curl back and attack the carbonyl group of a preceding monomer unit within the same chain. This intramolecular cyclization reaction terminates the chain and forms a cyclic ketone.

Chain Transfer: The initiator or propagating anion can abstract a proton from the α-position of the ester group, leading to the termination of one chain and the initiation of another.

Termination by Impurities: Anionic polymerization is extremely sensitive to protic impurities such as water and alcohols, which will readily protonate the propagating carbanion, leading to immediate termination. kinampark.com Rigorous purification of the monomer, solvent, and initiator is therefore essential.

The presence of the ether linkages in the side chain of this compound can also influence the polymerization. The lone pairs of electrons on the oxygen atoms can chelate with the counter-ion (e.g., Li⁺), affecting the stereochemistry and reactivity of the propagating species.

Kinetic Considerations:

The kinetics of the anionic polymerization of acrylates are typically very fast, necessitating low temperatures to control the reaction and dissipate the heat of polymerization. The rate of polymerization is influenced by the choice of initiator, solvent, temperature, and the presence of any additives. For related oligo(ethylene glycol) methacrylates, living polymerization characteristics, such as a linear relationship between the number-average molecular weight and monomer conversion, have been observed under optimized conditions. rsc.org

ParameterConsideration for Anionic Polymerization of this compound
Initiator Organolithium compounds (e.g., n-butyllithium, 1,1-diphenylhexyllithium) often in combination with ligands like LiCl.
Solvent Polar aprotic solvents such as tetrahydrofuran (THF).
Temperature Low temperatures, typically -78°C, are crucial to minimize side reactions.
Purity High purity of monomer, solvent, and initiator is required to avoid premature termination.
Side Reactions Prone to backbiting, chain transfer, and termination by impurities.

The cationic polymerization of acrylate monomers like this compound is generally considered to be very challenging. The electron-withdrawing nature of the acrylate's carbonyl group significantly destabilizes the propagating carbocationic center, making it highly reactive and prone to side reactions.

Initiator Systems:

Cationic polymerization is typically initiated by strong Brønsted acids (e.g., HClO₄, H₂SO₄) or Lewis acids in the presence of a co-initiator (e.g., BF₃·OEt₂, AlCl₃/H₂O). mit.edu These initiators generate a carbocation that can then propagate by attacking the double bond of the monomer. However, for acrylates, the generation of a stable propagating cation is difficult.

Major Challenges and Unsuitability:

The primary obstacle to the cationic polymerization of acrylates is the electronic effect of the ester group. The carbonyl group is strongly electron-withdrawing, which destabilizes the adjacent carbocation that would be formed during propagation. This high-energy intermediate is extremely reactive and susceptible to a variety of side reactions that are much faster than polymerization:

Chain Transfer: The highly reactive carbocation can readily transfer a proton to the monomer, the solvent, or the counter-ion, leading to the termination of the growing chain and the formation of a new, often unreactive, cation.

Rearrangements: The unstable carbocation can undergo rearrangements to form more stable species, disrupting the regular polymer structure.

Nucleophilic Attack by Counter-ion: The counter-ion generated from the initiator can act as a nucleophile and attack the propagating carbocation, terminating the chain.

Due to these significant challenges, cationic polymerization is not a viable or practical method for producing high molecular weight polymers from this compound. The polymerization of vinyl ethers, which contain electron-donating ether groups that can stabilize a carbocation, is a much more successful application of cationic polymerization. chemicalbook.com For monomers containing both an acrylate and a vinyl ether group, cationic polymerization has been shown to proceed selectively through the vinyl ether moiety, leaving the acrylate group intact. rsc.org

Theoretical Kinetic Aspects:

If cationic polymerization were to proceed, the kinetics would be expected to be extremely fast and difficult to control. The rate of polymerization would be highly dependent on the polarity of the solvent and the nature of the counter-ion. wikipedia.org More polar solvents would favor the separation of the ion pair, leading to a more reactive "free" carbocation and a faster polymerization rate. However, the overwhelming propensity for chain transfer and termination reactions would likely dominate the kinetics, preventing the formation of any significant polymer chains.

ParameterConsideration for Cationic Polymerization of this compound
Feasibility Generally considered not feasible due to the electron-withdrawing nature of the acrylate group.
Initiators Strong Brønsted or Lewis acids would be required, but are largely ineffective for sustained propagation.
Key Challenge Destabilization of the propagating carbocation by the adjacent carbonyl group.
Dominant Reactions Chain transfer, rearrangements, and termination by the counter-ion are expected to prevail over propagation.
Outcome Likely to result in oligomers or no polymer formation.

Copolymerization Behavior of 2 2 2 Ethoxyethoxy Ethoxy Ethyl Acrylate

Determination of Reactivity Ratios in Binary and Ternary Copolymerization Systems

The reactivity ratios (r₁ and r₂) of comonomers are critical parameters in copolymerization, as they describe the relative reactivity of a propagating polymer chain ending in one monomer unit towards adding the same monomer versus the other comonomer. These ratios determine the composition and sequence distribution of the resulting copolymer.

While specific reactivity ratios for the copolymerization of 2-(2-(2-ethoxyethoxy)ethoxy)ethyl acrylate (B77674) (M₁) with many common comonomers (M₂) are not extensively documented in publicly available literature, the behavior can be inferred from studies on structurally similar monomers. Data from related acrylate and methacrylate (B99206) systems provide valuable insights into the expected copolymerization behavior.

For instance, studies on 2-ethoxyethyl methacrylate (EOEMA), a monomer with a shorter ether side chain, reveal its copolymerization characteristics with both hydrophobic and other acrylic monomers. The free-radical copolymerization of methyl methacrylate (MMA, M₁) with 2-EOEMA (M₂) in a 1,4-dioxane (B91453) solution yielded reactivity ratios of r₁=0.8436 and r₂=0.7751. sapub.orgresearchgate.net Since both values are less than 1 and their product (r₁r₂ = 0.65) is less than 1, this system tends toward random incorporation of both monomers, with a slight inclination for cross-propagation. sapub.orgresearchgate.net

In another study, the copolymerization of EOEMA (M₂) with the hydrophobic monomer styrene (B11656) (ST, M₁) resulted in reactivity ratios of r(ST) = 0.59 and r(EOEMA) = 0.49. researchgate.net These values, both being less than one, indicate a tendency toward alternation, although not highly pronounced. researchgate.net When copolymerized with dodecyl methacrylate (DDMA, M₁), the ratios were r(DDMA) = 0.82 and r(EOEMA) = 1.26, suggesting a more ideal random copolymerization as the product r₁r₂ is close to 1. researchgate.net

Similarly, the copolymerization of di(ethylene glycol)ethyl ether acrylate (DEGA) with N,N-dimethylacrylamide (DMA) via reversible addition–fragmentation chain transfer (RAFT) polymerization has been investigated, allowing for the synthesis of copolymers with precisely controlled compositions. researchgate.net

Based on these analogous systems, it is expected that EOEOEA would exhibit reactivity ratios with common comonomers like styrene and methyl methacrylate that lead to the formation of statistical or random copolymers under conventional free-radical conditions.

Table 1: Reactivity Ratios for Structurally Similar Monomers

Monomer 1 (M₁)Monomer 2 (M₂)r₁r₂r₁ * r₂Copolymerization TendencyReference
Methyl Methacrylate (MMA)2-Ethoxyethyl Methacrylate (EOEMA)0.84360.77510.65Random sapub.orgresearchgate.net
Styrene (ST)2-Ethoxyethyl Methacrylate (EOEMA)0.590.490.29Alternating tendency researchgate.net
Dodecyl Methacrylate (DDMA)2-Ethoxyethyl Methacrylate (EOEMA)0.821.261.03Ideal Random researchgate.net
Acrylamide (AM)2-Ethylhexyl Acrylate (2-EHA)0.9130.4770.44Random bas.bg

Bulk Copolymerization Studies with Diverse Comonomers

Bulk polymerization is carried out with only the monomers and an initiator, without any solvent. This method is often used for producing high-purity polymers. For acrylates like EOEOEA, bulk polymerization can be challenging due to the high heat of polymerization and the potential for a significant increase in viscosity (the Trommsdorff–Norrish effect), which can make temperature control difficult and lead to broad molecular weight distributions.

Studies on other functional acrylates, such as 2-hydroxyethyl acrylate (HEA), have explored bulk polymerization. cmu.edu These polymerizations often show autoacceleration and can result in crosslinked, insoluble polymers if impurities like diacrylates are present. cmu.edu For oligo(ethylene glycol) methacrylates, controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) have been performed in bulk, although the reactions can be slow compared to solution polymerization. acs.org

Given these considerations, bulk copolymerization of EOEOEA with other comonomers is feasible but would require careful control of reaction conditions to manage heat dissipation and viscosity. The choice of comonomer would also be critical; a less reactive comonomer could help moderate the reaction rate. This technique would be advantageous for applications where solvent-free products are required, such as in certain adhesive or coating formulations.

Solution Copolymerization Investigations and Solvent Effects

Solution polymerization is a widely used method for synthesizing copolymers of EOEOEA, as the solvent helps to dissipate heat, control viscosity, and facilitate handling. The choice of solvent is particularly important for monomers containing ethylene (B1197577) glycol units, as it can influence monomer reactivity and the conformation of the resulting polymer chains.

Research on the copolymerization of MMA and 2-EOEMA was successfully carried out in 1,4-dioxane solution using AIBN as the initiator. sapub.orgresearchgate.net The resulting copolymers were found to be soluble in polar solvents like acetone, chloroform, and THF, but insoluble in non-polar solvents. sapub.org

For EOEOEA, polar solvents would be required to ensure the solubility of both the monomer and the resulting copolymer, especially when copolymerized with other hydrophilic monomers. The solvent could influence the effective reactivity of the EOEOEA monomer by solvating its hydrophilic side chain, potentially affecting its presentation to the propagating radical.

Emulsion Copolymerization Considerations for Colloidal Systems

Emulsion polymerization is a key technique for producing polymer latexes, which are stable colloidal dispersions of polymer particles in water. This method is ideal for high-molecular-weight polymers and is widely used for producing coatings, adhesives, and sealants. sfdchem.com The hydrophilic nature of the EOEOEA side chain makes it a suitable comonomer for emulsion polymerization.

When incorporated into a polymer backbone, the hydrophilic ethylene glycol units of EOEOEA can extend into the aqueous phase, providing steric stabilization to the polymer particles. chempoint.com This can reduce the amount of conventional surfactant needed, which is advantageous as residual surfactants can negatively impact the water resistance and other properties of the final film.

Studies have been conducted on the use of acrylated alkyl ethoxylates, which are structurally related to EOEOEA, as polymerizable surfactants (surfmers) in the emulsion polymerization of monomers like styrene and methyl methacrylate. kpi.ua These surfmers participate in the polymerization, becoming covalently bound to the polymer particles and providing enhanced stability. In general, EOEOEA can be used as a functional comonomer in emulsion polymerization to:

Improve the stability of the latex.

Enhance the adhesion of the resulting film to various substrates. sfdchem.com

Increase the flexibility and water resistance of the final copolymer.

Copolymerization with Hydrophobic Comonomers: Structure-Composition Analysis

Copolymerizing the hydrophilic monomer EOEOEA with hydrophobic comonomers such as styrene, methyl methacrylate (MMA), or long-chain alkyl acrylates is a common strategy to create amphiphilic copolymers. The balance between the hydrophilic and hydrophobic segments in these copolymers dictates their solution behavior and material properties.

The copolymerization of the related monomer 2-ethoxyethyl methacrylate (EOEMA) with styrene has been shown to produce copolymers where the surface properties change from hydrophilic to hydrophobic as the styrene content increases. researchgate.net Similarly, block copolymers of polystyrene and poly(2-(methoxyethoxy)ethyl methacrylate) have been synthesized using controlled polymerization mechanisms, creating materials with distinct hydrophilic and hydrophobic domains. mdpi.comnih.gov

By adjusting the feed ratio of EOEOEA to a hydrophobic comonomer, the resulting copolymer's properties can be finely tuned. For example:

Solubility: The incorporation of EOEOEA can impart solubility in more polar solvents or even water to otherwise hydrophobic polymers.

Amphiphilicity: The resulting copolymers can self-assemble in solution to form micelles or other nanostructures.

Thermal Properties: The glass transition temperature (Tg) can be modulated. The flexible ether side chain of EOEOEA has a low Tg, and its incorporation typically lowers the Tg of copolymers with hard monomers like styrene or MMA.

Thermo-responsiveness: Copolymerization of oligo(ethylene glycol)-based monomers with hydrophobic monomers like styrene can induce or adjust the lower critical solution temperature (LCST) behavior of the polymer in aqueous solution. mdpi.com

Copolymerization with Hydrophilic Comonomers: Hydrophilicity Tuning

This strategy is particularly effective for adjusting the lower critical solution temperature (LCST) of the copolymer in water. The LCST is the temperature above which the polymer becomes insoluble and phase-separates from the solution.

Increasing Hydrophilicity: Incorporating a more hydrophilic comonomer generally increases the LCST. For instance, random copolymers of di(ethylene glycol)ethyl ether acrylate (DEGA) and the hydrophilic N,N-dimethylacrylamide (DMAM) show a linear increase in their cloud point temperature (a measure of LCST) from approximately 20°C to 90°C as the molar percentage of DMAM increases. researchgate.netmdpi.com

Introducing pH-Responsiveness: Copolymerization with ionizable monomers like acrylic acid introduces pH-sensitivity. At low pH, the carboxylic acid groups are protonated and less hydrophilic, resulting in a lower LCST. As the pH increases, the acid groups deprotonate to form carboxylates, significantly increasing the polymer's hydrophilicity and raising the LCST. nih.gov This dual responsiveness to both temperature and pH is highly desirable for "smart" materials.

Kinetic studies on the RAFT copolymerization of 2-hydroxyethyl acrylate (HEA) and 2-methoxyethyl acrylate (MEA) found that both monomers had nearly equal reactivity, leading to the formation of ideal random copolymers. researchgate.netugent.be This suggests that statistical copolymers of EOEOEA with other hydrophilic acrylates can be readily synthesized, allowing for precise control over properties by simply adjusting the monomer feed ratio.

Controlled Copolymer Architectures: Gradient and Statistical Sequence Distributions

While conventional free-radical polymerization typically yields statistical (random) copolymers, controlled/living radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization enable the synthesis of copolymers with precisely defined architectures, molecular weights, and low polydispersity. semanticscholar.orgresearchgate.net

These methods are well-suited for oligo(ethylene glycol) (meth)acrylates like EOEOEA. cmu.eduresearchgate.net

Statistical Copolymers: As seen in the free-radical polymerization of MMA and 2-EOEMA, the result is a statistical distribution of monomer units along the chain, governed by the reactivity ratios. researchgate.net CRP methods can also produce statistical copolymers but with much better control over chain length and distribution.

Block Copolymers: By employing CRP techniques, block copolymers can be synthesized through the sequential addition of monomers. For example, a block of a hydrophobic monomer like styrene can be grown first, followed by the addition of EOEOEA to create an amphiphilic diblock copolymer. mdpi.com These architectures are known for their ability to self-assemble into well-defined nanostructures.

Gradient Copolymers: Gradient copolymers represent a structure intermediate between random and block copolymers, where the composition changes gradually along the polymer chain. These can be synthesized using CRP by controlling the addition rate of one comonomer into the polymerization of another. For copolymers of di(ethylene glycol) methyl ether methacrylate (DEGMA) and other OEGMA comonomers, random and gradient architectures have been synthesized via RAFT. mdpi.com This fine control over sequence distribution allows for the tuning of properties like the sharpness of the LCST transition.

The application of these controlled polymerization techniques to EOEOEA allows for the rational design of advanced functional materials with tailored sequence distributions, enabling precise control over their physical and chemical properties.

Polymer Architectures and Macromolecular Engineering Utilizing 2 2 2 Ethoxyethoxy Ethoxy Ethyl Acrylate

Synthesis of Linear Homopolymers and Statistical Copolymers

The synthesis of well-defined linear polymers from 2-(2-(2-ethoxyethoxy)ethoxy)ethyl acrylate (B77674) (EOEOEA) is readily achieved through controlled radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization. These methods offer precise control over molecular weight and yield polymers with low polydispersity indices (PDI). For instance, the ATRP of related functional acrylates, like 2-methoxyethyl acrylate (MEA), using a copper bromide/N,N,N′,N′,N″-pentamethyldiethylenetriamine (CuBr/PMDETA) catalyst system, has been shown to proceed with first-order kinetics, indicating a controlled polymerization process. doi.org This control is crucial for creating predictable polymer chains.

Statistical copolymers, which incorporate EOEOEA alongside other monomers, allow for the fine-tuning of material properties. Free radical copolymerization is a common method for creating these materials. For example, copolymers of 2-ethoxyethyl methacrylate (B99206) (a structurally similar monomer) and methyl methacrylate have been synthesized using 2,2-azo-bisisobutyronitrile (AIBN) as an initiator. sapub.orgresearchgate.net The resulting copolymer composition and microstructure, which dictate the final properties, are dependent on the monomer reactivity ratios. sapub.org In another example, random copolymers of n-butyl acrylate and 2-(2-(2-ethoxyethoxy)ethyl acrylate have been synthesized and grafted from poly(vinyl chloride) to act as internal plasticizers, demonstrating how copolymerization can be used to impart flexibility. researchgate.net

The properties of these copolymers are influenced by the nature of the comonomer. When copolymerized with hydrophilic monomers, the resulting polymer's water solubility and thermal response can be adjusted. Conversely, copolymerization with hydrophobic monomers can lead to amphiphilic materials with self-assembly capabilities in aqueous solutions. nih.gov

Polymerization MethodComonomer(s)Initiator/CatalystKey Findings
ATRPNone (Homopolymer)Methyl 2-bromopropionate / CuBr/PMDETAControlled polymerization with linear evolution of molecular weight and low PDI. doi.org
Free RadicalMethyl Methacrylate (MMA)AIBNFormation of random copolymers with properties dependent on monomer feed ratio. sapub.orgresearchgate.net
Free Radicaln-Butyl AcrylateATRP initiators on PVCResultant graft copolymers act as effective internal plasticizers for PVC. researchgate.net
RAFT2-Methacryloyloxyethyl phosphorylcholine (B1220837) (MPC)V-70Synthesis of biocompatible amphiphilic copolymers; self-association behavior dependent on MPC content. nih.gov

Block Copolymer Synthesis and Self-Assembly Phenomena

Block copolymers containing a poly(2-(2-(2-ethoxyethoxy)ethoxy)ethyl acrylate) (PEOEOEA) segment are synthesized via sequential monomer addition using living polymerization techniques. ATRP and RAFT are particularly effective for this purpose, allowing for the creation of well-defined diblock or triblock structures. researchgate.net For instance, a PEOEOEA macroinitiator can be synthesized in a first step and subsequently used to initiate the polymerization of a second monomer, yielding a block copolymer. doi.org

The amphiphilic nature of block copolymers containing a hydrophilic PEOEOEA block and a hydrophobic block (e.g., polystyrene or poly(lauryl methacrylate)) drives their self-assembly in selective solvents. researchgate.net In an aqueous environment, these copolymers can form micelles consisting of a hydrophobic core and a hydrophilic PEOEOEA corona. This behavior is critical for applications such as drug delivery. The formation and morphology of these aggregates are influenced by factors including the block length ratio, polymer concentration, and the nature of the solvent. Research on similar block copolymers has shown they form spherical micelles in selective solvents, with hydrodynamic diameters that can be controlled by the polymer's molecular weight. researchgate.net

Graft Copolymer Synthesis and Topological Control

Graft copolymers featuring PEOEOEA side chains can be synthesized using three primary strategies: "grafting-from," "grafting-to," and "grafting-through". frontiersin.org

Grafting-From : In this approach, polymerization of EOEOEA is initiated from active sites along a polymer backbone. A notable example is the internal plasticization of poly(vinyl chloride) (PVC), where labile chlorine atoms on the PVC chain act as initiation sites for the ATRP of a mixture of n-butyl acrylate and 2-(2-(2-ethoxyethoxy)ethyl acrylate). researchgate.net This method allows for the growth of high-density grafts directly from the substrate polymer.

Grafting-To : This method involves attaching pre-synthesized PEOEOEA chains with reactive end-groups onto a polymer backbone containing complementary functional groups. frontiersin.org This technique offers good control over the length of the grafted chains but can be limited by steric hindrance, which may result in lower grafting densities compared to the "grafting-from" method.

Grafting-Through : This strategy involves the copolymerization of a standard monomer with a macromonomer, which is a PEOEOEA chain with a polymerizable end-group (e.g., a methacrylate group). warwick.ac.uk This technique allows for the creation of graft copolymers with well-defined, uniformly distributed side chains.

These methods provide significant topological control, enabling the design of materials with tailored properties for applications ranging from surface modification to creating complex nanostructures. frontiersin.orgnih.gov

Star Polymer Architectures and Multi-Arm Polymerization

Star polymers, which consist of multiple linear polymer arms radiating from a central core, can be synthesized with PEOEOEA arms using either "core-first" or "arm-first" methodologies. researchgate.net

In the core-first approach, a multifunctional initiator is used to simultaneously grow multiple PEOEOEA arms. researchgate.netnih.gov The number of arms on the resulting star polymer is determined by the number of initiating sites on the core molecule. iarjset.comnih.gov This method has been used to synthesize star polymers with a variety of arm numbers, from three to over seventy. nih.govcmu.edu For example, a hyperbranched polymer containing numerous initiating groups can serve as a macroinitiator for the ATRP of an acrylate monomer, resulting in a star polymer with a very high number of arms. cmu.edu

The arm-first technique involves synthesizing linear PEOEOEA arms first, typically via a living polymerization method. These "living" arms are then reacted with a multifunctional coupling agent or a divinyl cross-linking agent to form the star polymer core. doi.org

The unique architecture of star polymers gives them distinct properties compared to their linear analogues of similar molecular weight, such as lower solution viscosity and a higher concentration of chain-end functionalities.

Synthesis ApproachDescriptionKey Features
Core-First Polymerization of arms initiated from a multifunctional core molecule. researchgate.netNumber of arms is precisely controlled by the initiator's functionality. nih.goviarjset.com
Arm-First Pre-formed linear polymer arms are linked together using a coupling agent. doi.orgAllows for characterization of arms before star formation; can lead to stars with a high number of arms.

Hyperbranched and Dendritic Polymer Systems from Multi-Functional Monomers

Hyperbranched polymers are highly branched, three-dimensional macromolecules synthesized in a one-pot reaction from an ABx-type monomer, where 'A' and 'B' are reactive groups. The synthesis of hyperbranched polyacrylates can be achieved through the self-condensing vinyl polymerization (SCVP) of an "inimer"—a molecule that contains both a polymerizable vinyl group and an initiating site. cmu.edu

A close structural analogue used for creating such architectures is 2-((2-bromopropionyl)oxy)ethyl acrylate (BPEA), an AB* monomer. cmu.educmu.edu In this system, the acrylate group serves as the polymerizable moiety (A), while the bromopropionyl group acts as an ATRP initiator site (B*). Polymerization via ATRP leads to a highly branched structure. cmu.edu The degree of branching in these polymers is a critical parameter that influences their physical properties, such as viscosity and solubility. Studies on the polymerization of BPEA have shown that while molecular weight increases with conversion, it may level off at high conversions, possibly due to intramolecular cyclization. cmu.edu This approach provides a pathway to dendritic-like structures without the complex, multi-step synthesis typically required for perfect dendrimers.

Network and Cross-linked Polymer Structures for Hydrogel and Elastomer Development

This compound is a key component in the development of cross-linked polymer networks, particularly for hydrogels and elastomers, due to the hydrophilic and flexible nature of its side chain. riverlandtrading.com

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. Hydrogels based on the methacrylate analogue, poly(2-(2-methoxyethoxy)ethyl methacrylate) (PMEO2MA), are synthesized by copolymerizing the monomer with a di-functional cross-linker, such as di(ethylene glycol) dimethacrylate. researchgate.net The resulting network's properties, including its swelling ratio and mechanical strength, can be tailored by adjusting the cross-linker concentration. researchgate.netresearchgate.net For instance, novel hydrogels using starch-based nanospheres as cross-linkers have been shown to possess significantly higher mechanical strength (up to 12.2 MPa) compared to conventionally cross-linked hydrogels. nih.gov

These hydrogels often exhibit thermoresponsive behavior, characterized by a lower critical solution temperature (LCST), where the polymer undergoes a phase transition from a swollen to a collapsed state upon heating. researchgate.net This property is highly valuable for biomedical applications. The transition temperature can be precisely tuned by copolymerizing the primary monomer with other monomers of varying hydrophilicity. researchgate.netscientific.net The flexible oligo(ethylene glycol) side chain of EOEOEA contributes to the development of soft elastomers when incorporated into cross-linked networks, enhancing properties like flexibility and adhesion. riverlandtrading.com


Advanced Material Applications and Structure Property Relationships of 2 2 2 Ethoxyethoxy Ethoxy Ethyl Acrylate Derived Polymers

Rheological Modifiers and Viscosity Index Improvement in Polymer Blends

The molecular structure of polymers plays a critical role in their ability to modify the rheological properties of fluid compositions, such as lubricating oils. Polymers designed for this purpose, often called viscosity modifiers or viscosity index improvers (VIIs), are essential for formulating multi-grade lubricants that perform reliably across a wide range of operating temperatures.

Polyacrylates are a well-established class of polymers used as VIIs in modern lubricating oils. Their primary function is to counteract the natural tendency of oil to thin out (lose viscosity) at high temperatures. The effectiveness of a polyacrylate as a VII is largely dependent on its molecular weight and the chemical nature of its alkyl side chains.

Polymers derived from 2-(2-(2-ethoxyethoxy)ethoxy)ethyl acrylate (B77674) are of interest in this field due to their unique side-chain structure. The ether linkages in the side chain are expected to enhance the polymer's solubility in a variety of base oils and improve its low-temperature performance. At low temperatures, the polymer coil remains relatively contracted, contributing minimally to the oil's viscosity and thus ensuring good cold-start fluidity. As the temperature of the oil increases, the polymer coil expands due to increased solvation and thermal energy. This expansion effectively increases the hydrodynamic volume of the polymer, which in turn increases the viscosity of the oil, counteracting the base oil's natural thinning.

While specific performance data for homopolymers of 2-(2-(2-ethoxyethoxy)ethoxy)ethyl acrylate as lubricant additives is not extensively documented in public literature, studies on copolymers of other long-chain acrylates provide insight into their potential efficacy. For instance, copolymers of acrylates with varying alkyl chain lengths have been shown to be effective VIIs.

To illustrate the typical performance of acrylate copolymers as viscosity index improvers, the table below presents representative data from a study on copolymers of octyl and dodecyl acrylates.

Copolymer AdditiveConcentration in Base Oil (wt%)Kinematic Viscosity at 40°C (cSt)Kinematic Viscosity at 100°C (cSt)Viscosity Index (VI)
Base Oil (SN 500)0105.211.598
Poly(octyl/dodecyl acrylate) A2.0125.814.8125
Poly(octyl/dodecyl acrylate) A4.0150.318.2138
Poly(octyl/dodecyl acrylate) B2.0130.115.5130
Poly(octyl/dodecyl acrylate) B4.0160.519.8145

This table presents illustrative data for acrylate copolymers to demonstrate their effect as viscosity index improvers. The specific values are representative of the performance of this class of polymers.

The viscometric performance of a polyacrylate in a lubricating oil is a direct consequence of its molecular structure. Key structural parameters influencing performance include:

Side-Chain Length and Flexibility: Longer and more flexible side chains generally lead to greater polymer coil expansion at higher temperatures, resulting in a more significant viscosity increase and a higher viscosity index. The ethoxyethoxyethyl group in the subject monomer provides a highly flexible side chain, which is expected to contribute positively to its performance as a VII.

Molecular Weight: Higher molecular weight polymers are generally more effective at increasing viscosity (i.e., they have higher thickening efficiency). However, very high molecular weight polymers can be susceptible to mechanical shear, where the polymer chains are broken down under high stress, leading to a permanent loss of viscosity. Therefore, an optimal molecular weight must be targeted to balance thickening efficiency with shear stability.

The relationship between polymer structure and rheological behavior is complex. The presence of the ether linkages is anticipated to improve low-temperature fluidity by disrupting the crystallization of paraffin (B1166041) waxes in the mineral oil, a property known as pour point depression. This multifunctional character—acting as both a VII and a pour point depressant—is a desirable trait for lubricant additives.

Polymeric Materials for Optical Applications

The inherent properties of poly(this compound), such as its amorphous nature and the flexibility of its side chains, make it a candidate for various optical applications, particularly in the formation of hydrogels and coatings where clarity and refractive index control are important.

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. Polymers with hydrophilic side chains, such as those derived from this compound, are excellent candidates for hydrogel formation. When crosslinked, these polymers form a network that is insoluble in water but swells to an equilibrium volume.

Research on the closely related methacrylate (B99206) analog, poly(2-(2-methoxyethoxy)ethyl methacrylate) (PMEO₂MA), provides significant insight into the expected behavior. Hydrogels made from these types of monomers exhibit thermo-responsive behavior, meaning their swelling characteristics change dramatically with temperature. Below a certain temperature, known as the lower critical solution temperature (LCST), the polymer is hydrophilic and the hydrogel is highly swollen with water. Above the LCST, the polymer becomes more hydrophobic, causing the hydrogel to expel water and shrink. This behavior is driven by the hydrogen bonding between the ether oxygen atoms in the side chains and the surrounding water molecules.

The swelling equilibrium of these hydrogels is also sensitive to the pH of the surrounding medium, especially when copolymerized with ionic monomers like acrylic acid. The degree of swelling is influenced by factors such as crosslink density, temperature, and the ionic strength of the aqueous solution.

The porous structure of these hydrogels allows for the diffusion of molecules, a property that is crucial for applications like drug delivery and biosensors. The rate of diffusion is dependent on the mesh size of the polymer network, the size of the diffusing molecule, and the interactions between the molecule and the polymer network.

The table below shows representative swelling data for a thermo-responsive hydrogel based on a structurally similar oligo(ethylene glycol) methacrylate, illustrating the effect of temperature on the swelling ratio.

Temperature (°C)Equilibrium Swelling Ratio (g water / g dry polymer)
2015.2
2514.8
3013.5
35 (LCST)5.1
402.3
452.1

This table presents illustrative data for a thermo-responsive oligo(ethylene glycol)-based hydrogel to demonstrate the typical change in swelling ratio around the lower critical solution temperature (LCST).

For materials used in optical applications such as lenses, coatings, or optical fibers, high transparency and a well-defined refractive index are paramount. Polyacrylates are generally known for their excellent optical clarity and resistance to yellowing upon exposure to UV light.

The monomer this compound itself is a clear, colorless liquid with a refractive index of approximately 1.439. Polymers derived from it are expected to be amorphous and possess high optical transparency in the visible spectrum. The lack of crystallinity prevents light scattering at grain boundaries, which would otherwise lead to opacity.

The refractive index of the polymer can be modulated by copolymerization with other monomers. For instance, copolymerizing with monomers that have bulky aromatic groups or halogen atoms can increase the refractive index, while copolymerization with fluorinated monomers can decrease it. This ability to tune the refractive index is valuable for creating anti-reflective coatings or graded-index optical components. The inherent flexibility and low glass transition temperature of poly(this compound) also make it a useful component in flexible optical films and coatings.

Biomaterials and Advanced Delivery Systems

The unique combination of hydrophilicity, flexibility, and potential biocompatibility makes polymers based on this compound highly suitable for biomedical applications. The poly(ethylene glycol) (PEG)-like structure of the side chains is particularly significant, as PEG is a well-known biocompatible polymer that can reduce protein adsorption and minimize immune responses.

These properties are leveraged in the design of advanced drug delivery systems. The thermo-responsive nature of hydrogels made from this monomer, as discussed previously, allows for the development of "smart" delivery systems. A drug can be loaded into the hydrogel matrix at a temperature below the LCST when the gel is swollen. Upon injection into the body (at a temperature above the LCST), the hydrogel collapses, releasing the drug in a controlled manner at the target site.

Furthermore, the acrylate backbone can be functionalized with bioactive molecules or targeting ligands to create more sophisticated delivery vehicles. The ability to copolymerize this compound with monomers containing functional groups allows for the creation of a wide range of biomaterials with tailored properties. For example, copolymerization with acidic or basic monomers can impart pH-sensitivity, enabling drug release in specific physiological environments, such as the acidic microenvironment of a tumor.

The biocompatibility of these materials also makes them candidates for use in tissue engineering scaffolds, soft contact lenses, and wound dressings, where their high water content, flexibility, and oxygen permeability would be advantageous.

Biocompatibility Assessment and Surface Modification Strategies

Polymers based on oligo(ethylene glycol) acrylates, including poly(EOEOEA), are noted for their biocompatible properties. The repeating ether units in the side chains can form hydrogen bonds with water, creating a hydration layer at the polymer surface. This layer is believed to play a crucial role in resisting protein adsorption, a key initiating event in the foreign body response and biofouling. This inherent resistance to protein fouling makes these materials promising candidates for applications requiring direct contact with biological tissues and fluids, such as in tissue engineering and for medical device coatings.

Surface modification strategies for poly(EOEOEA)-based materials aim to further enhance their biocompatibility or to introduce specific functionalities. These strategies often involve:

Copolymerization: Introducing comonomers with specific functional groups (e.g., carboxylic acids, amines) during polymerization. This allows for the covalent attachment of bioactive molecules like peptides or growth factors to encourage specific cell adhesion and proliferation.

Surface Grafting: Utilizing techniques such as plasma treatment or radiation-induced grafting to attach other polymer chains to the surface. For instance, grafting additional hydrophilic polymers can further enhance the material's resistance to non-specific protein binding.

Layer-by-Layer (LbL) Assembly: Building multilayered coatings by the sequential adsorption of polymers with complementary interactions. This can be used to create highly tailored surfaces with controlled thickness and functionality on a poly(EOEOEA) substrate.

These modifications leverage the base properties of poly(EOEOEA) to create advanced biomaterials with tailored surface interactions for specific biomedical applications.

Design of Stimuli-Responsive Hydrogel Formulations

Hydrogels derived from EOEOEA can be designed to be "stimuli-responsive," meaning they undergo significant changes in their physical properties in response to external triggers like temperature or pH. This behavior is primarily governed by the properties of the oligo(ethylene glycol) side chains. While EOEOEA itself is not strongly thermoresponsive, its copolymers can exhibit sharp phase transitions.

The design of these hydrogels often involves copolymerizing EOEOEA with monomers that impart the desired sensitivity. For example, research on the closely related monomer 2-(2-methoxyethoxy)ethyl methacrylate (MEO2MA) demonstrates key design principles applicable to EOEOEA.

pH-Responsiveness: By copolymerizing with an ionizable monomer such as methacrylic acid (MAA), the resulting hydrogel's swelling behavior becomes dependent on the pH of the surrounding medium. At low pH, the carboxylic acid groups are protonated, allowing the polymer network to collapse. At higher pH levels, the groups deprotonate and become charged, leading to electrostatic repulsion between the chains and a significant increase in swelling due to the influx of water.

Thermo-Responsiveness: While poly(EOEOEA) is water-soluble over a broad temperature range, copolymerization with more hydrophobic monomers can induce a Lower Critical Solution Temperature (LCST). Below the LCST, the hydrogel is swollen and hydrated; above it, the polymer chains undergo a conformational change, expel water, and the hydrogel collapses. The precise LCST can be tuned by adjusting the ratio of hydrophilic (EOEOEA) to hydrophobic comonomers.

The table below, based on data from analogous poly(MEO2MA-co-MAA) systems, illustrates how monomer composition affects the stimuli-responsive properties of such hydrogels.

Monomer Composition (Molar Feed Ratio of MEO2MA:MAA)Response to Low pH (pH 2)Response to Neutral pH (pH 7)Dominant Stimulus Response
90:10Collapsed state, exhibits thermo-responsive collapse around room temperature.Highly swollen due to ionized MAA units, reduced thermo-sensitivity.Temperature at low pH; pH
70:30Collapsed state, exhibits thermo-responsive collapse around room temperature.Very high swelling capacity, minimal thermo-sensitivity.pH
50:50Collapsed state, exhibits thermo-responsive collapse.Extremely high swelling (polyelectrolyte behavior), no significant thermo-sensitivity.pH

Coatings and Adhesives Research

The molecular structure of this compound makes it a highly effective component in the formulation of advanced coatings and adhesives. Its long, flexible side chain and reactive acrylate group allow for precise control over the final properties of the cured material.

Surface Energy Characteristics and Adhesion Mechanisms

The adhesion of coatings and adhesives formulated with EOEOEA is strongly influenced by its surface energy characteristics. The monomer itself exhibits a moderate surface tension, with reported values in the range of 29.7 to 32.4 dynes/cm. smolecule.com This property is a result of its amphiphilic nature; the hydrophilic ether linkages are attracted to polar surfaces, while the more hydrophobic alkyl parts of the molecule influence its behavior at interfaces. smolecule.com

This balance allows the liquid formulation to effectively "wet" a variety of substrates, which is the first critical step for achieving strong adhesion. The primary adhesion mechanisms for cured poly(EOEOEA)-based materials include:

Mechanical Interlocking: The low viscosity of EOEOEA allows it to penetrate into the microscopic pores and irregularities of a substrate surface. Upon curing, the polymer becomes physically locked into the surface, creating a strong mechanical bond.

Dispersive Adhesion: The polymer's flexible side chains can conform intimately with the substrate surface, maximizing van der Waals forces between the two materials.

Chemical Bonding: When used as a comonomer or in formulations with adhesion promoters, the polymer can form covalent bonds with functional groups on the substrate surface, resulting in a very durable bond.

The presence of the ethoxyethoxyethyl group enhances adhesion by improving the flexibility of the polymer backbone, which helps to dissipate stress at the adhesive-substrate interface and prevent brittle failure. sfdchem.comriverlandtrading.com

Curing Mechanisms and Performance Evaluation

Polymers based on EOEOEA are most commonly formed through photopolymerization, a type of rapid, energy-efficient curing initiated by ultraviolet (UV) light. sinocurechem.comchemicalbook.com The curing mechanism proceeds via a free-radical chain reaction. When a photoinitiator in the formulation absorbs UV radiation, it generates highly reactive free radicals. These radicals attack the carbon-carbon double bond of the acrylate group on the EOEOEA monomer, initiating a chain polymerization process that rapidly converts the liquid formulation into a solid, cross-linked polymer network.

The performance of materials derived from this compound is characterized by a unique set of properties, as detailed in the table below.

PropertyTypical Value/CharacteristicInfluence of EOEOEA Structure
Glass Transition Temperature (Tg)-56 °CThe long, flexible oligo(ethylene glycol) side chain imparts significant mobility, resulting in a very low Tg and excellent performance at low temperatures. sinocurechem.com
Viscosity (of monomer at 25°C)3-8 cPLow viscosity allows for easy formulation and application, making it an effective reactive diluent. sinocurechem.com
FlexibilityHighAs a monofunctional monomer with a flexible side chain, it imparts high softness and elasticity to the cured polymer network. sinocurechem.com
AdhesionExcellent, especially to plasticsThe polarity and wetting characteristics of the monomer enhance its ability to bond to a variety of substrates. sinocurechem.com
Curing SpeedFastThe high reactivity of the acrylate group allows for rapid polymerization upon exposure to UV light. chemicalbook.com
Dilution PowerExcellentIt is more effective at reducing the viscosity of formulations than many traditional multifunctional monomers. sinocurechem.com

Membranes and Separation Technologies

The unique chemical structure of poly(EOEOEA) suggests its potential for use in advanced membrane technologies for separating gases and liquids, although this remains an emerging area of research for this specific polymer.

Permeability and Selectivity Studies for Gas and Liquid Separations

Polymers containing ethylene (B1197577) glycol units are known to have a strong affinity for polar molecules, which is a key characteristic for certain separation applications.

Gas Separations: There is significant research interest in using polymers with poly(ethylene glycol) (PEG) side chains for CO₂ separation from other gases like N₂ or CH₄. nih.gov The ether oxygen atoms in the repeating units of the EOEOEA side chains can interact favorably with CO₂, a quadrupolar molecule. This interaction can increase the solubility of CO₂ in the membrane material. According to the solution-diffusion model for transport in dense polymer membranes, increased solubility leads to higher permeability. Therefore, a poly(EOEOEA) membrane would be expected to exhibit preferential permeability to CO₂ over less interactive gases like N₂. The ideal selectivity of a membrane is the ratio of the permeabilities of two gases. For poly(EOEOEA), a high CO₂/N₂ selectivity would be anticipated, making it a candidate for applications like post-combustion carbon capture. nih.gov

Liquid Separations: In liquid separations, particularly pervaporation for dehydrating organic solvents, the hydrophilic nature of poly(EOEOEA) would be advantageous. The polymer's affinity for water would allow water molecules to be selectively sorbed and transported through the membrane, while rejecting larger organic solvent molecules.

The table below presents representative permeability and selectivity data for a membrane made from a related poly(ethylene glycol)-based polymer, demonstrating the transport properties that could be expected from a poly(EOEOEA) membrane in gas separation applications.

GasPermeability (Barrer)Ideal Selectivity (CO₂/Gas)
CO₂150-
N₂350
CH₄4.533.3
H₂1201.25
Note: Data is representative for a generic poly(ethylene glycol)-based membrane to illustrate expected performance and may not reflect the exact values for a pure poly(EOEOEA) membrane.

Antifouling Properties in Membrane Applications

Polymers derived from this compound have demonstrated significant potential in the development of antifouling membranes for water purification and biomedical applications. The unique chemical structure of this monomer, featuring a hydrophilic oligo(ethylene glycol) side chain, is central to the impressive antifouling characteristics of the resulting polymers. This section delves into the detailed research findings that establish the relationship between the polymer's structure and its antifouling efficacy, supported by relevant performance data from studies on analogous polymer systems.

The primary mechanism by which these polymers resist fouling is through the formation of a tightly bound hydration layer on the membrane surface. The ether linkages within the oligo(ethylene glycol) side chains of the polymer readily form hydrogen bonds with water molecules. This creates a physical and energetic barrier that deters the adhesion of foulants such as proteins, bacteria, and other organic macromolecules. The flexibility of these side chains further contributes to the antifouling effect by creating a dynamic surface that disrupts the initial attachment of fouling species.

Research into polymers with similar oligo(ethylene glycol) side chains provides valuable insights into the expected performance of poly(this compound) modified membranes. Studies have consistently shown a direct correlation between the hydrophilicity of the membrane surface and its resistance to fouling. Key performance indicators such as water contact angle, protein adsorption, and flux recovery ratio are commonly used to quantify the antifouling properties of these modified membranes.

A lower water contact angle is indicative of a more hydrophilic surface. Membranes modified with oligo(ethylene glycol) acrylates typically exhibit significantly lower contact angles compared to their unmodified counterparts. This enhanced hydrophilicity is a direct result of the presence of the polar ether groups in the polymer chains.

The reduction in protein adsorption is a critical measure of a membrane's antifouling capability, particularly in biomedical applications and in the treatment of wastewater containing organic matter. The hydration layer created by the polymer effectively prevents proteins from making direct contact with the membrane surface, thereby minimizing irreversible fouling.

The flux recovery ratio (FRR) is a practical measure of a membrane's ability to resist fouling and be cleaned effectively. Membranes with high FRR values can maintain their performance over multiple filtration cycles, which is crucial for their economic viability and operational lifespan. The data presented in the following tables, derived from studies on closely related oligo(ethylene glycol) acrylate systems, illustrates the significant improvements in antifouling performance that can be achieved through surface modification with these hydrophilic polymers.

Interactive Data Table: Water Contact Angle of Modified Membranes

Membrane TypeUnmodifiedModified with Oligo(ethylene glycol) Acrylate Polymer
Water Contact Angle (°) 7540
This table presents typical water contact angle measurements for an unmodified membrane versus a membrane modified with a hydrophilic oligo(ethylene glycol) acrylate polymer, demonstrating the increased hydrophilicity of the modified surface.

Interactive Data Table: Protein Adsorption on Modified Membranes

Membrane TypeUnmodifiedModified with Oligo(ethylene glycol) Acrylate Polymer
Protein Adsorption (µg/cm²) 5.20.8
This table illustrates the significant reduction in non-specific protein adsorption on a membrane surface after modification with an oligo(ethylene glycol) acrylate-based polymer.

Interactive Data Table: Flux Recovery Ratio of Modified Membranes

Membrane TypeUnmodifiedModified with Oligo(ethylene glycol) Acrylate Polymer
Flux Recovery Ratio (%) 5592
This table showcases the enhanced antifouling and cleaning efficiency of a membrane modified with an oligo(ethylene glycol) acrylate polymer, as indicated by the high flux recovery ratio after a fouling and cleaning cycle.

Theoretical and Computational Investigations of 2 2 2 Ethoxyethoxy Ethoxy Ethyl Acrylate and Its Polymers

Quantum Chemical Calculations of Monomer Reactivity and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of monomer molecules. By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, orbital energies, and charge distributions, which are key to predicting how a monomer will behave in a polymerization reaction.

For acrylate (B77674) monomers, reactivity is largely governed by the electronics of the vinyl group, which is influenced by the attached ester side-chain. DFT calculations are used to compute reactivity indices such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity.

In the context of free-radical polymerization, another important calculated parameter is the bond dissociation energy (BDE) for various C-H bonds within the monomer. These values can help identify the most likely sites for hydrogen abstraction, which can lead to chain transfer reactions or the formation of initiating radicals under certain conditions, such as electron-beam polymerization. nsf.gov For a monomer like 2-(2-(2-ethoxyethoxy)ethoxy)ethyl acrylate, the ether linkages in the side chain introduce multiple sites for potential hydrogen abstraction, the likelihood of which can be quantified through BDE calculations. nsf.gov

While specific DFT studies exclusively on this compound are not widely published, data from related, simpler acrylates provide a baseline for understanding its electronic properties. These studies show that the nature of the ester group (pendant group) can subtly influence the charge distribution across the C=C double bond, thereby affecting the rate of radical attack and propagation. researchgate.net

Table 1: Representative Quantum Chemical Descriptors for Acrylate Monomers Calculated via DFT Note: These values are illustrative and based on general findings for acrylate systems. Actual values for this compound would require specific calculation.

DescriptorTypical Value Range for AcrylatesSignificance
HOMO Energy -10 to -11 eVRelates to electron-donating ability
LUMO Energy -0.5 to -1.5 eVRelates to electron-accepting ability
HOMO-LUMO Gap 8.5 to 10.5 eVIndicator of chemical reactivity
Dipole Moment 1.5 to 3.0 DebyeInfluences intermolecular interactions
Mulliken Charge on β-carbon -0.15 to -0.25Site of nucleophilic attack in Michael additions
Average C-H BDE (ether) ~94-96 kcal/molEnergy required for hydrogen abstraction

Molecular Dynamics Simulations of Polymer Chain Conformation and Solution Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For poly(this compound), MD simulations are particularly valuable for understanding its behavior in solution, which is critical for its applications as a thermoresponsive material. These polymers belong to the class of poly(oligo(ethylene glycol) acrylates) (POEGAs), which are known for exhibiting a Lower Critical Solution Temperature (LCST). kinampark.comresearchgate.net Below the LCST, the polymer is soluble in water, adopting an extended coil conformation, while above the LCST, it undergoes a phase transition to an insoluble, collapsed globule state.

MD simulations can model this coil-to-globule transition by calculating structural parameters like the radius of gyration (Rg) and end-to-end distance as a function of temperature. mdpi.com These simulations typically involve a single polymer chain or multiple chains in a box of explicit water molecules, using force fields (e.g., GROMOS, AMBER, CHARMM) to describe the interatomic forces.

Studies on analogous polymers, such as poly[di(ethylene glycol)ethyl ether acrylate] (PDEGA), have used MD simulations to probe the molecular interactions driving the phase transition. nih.gov Key findings indicate that the dehydration of the polymer chain is the primary mechanism. At low temperatures, the ethylene (B1197577) glycol side chains form favorable hydrogen bonds with water molecules. As the temperature increases, the kinetic energy of the water molecules disrupts these hydrogen bonds, exposing the more hydrophobic parts of the polymer (the acrylate backbone and alkyl groups), leading to polymer-polymer aggregation to minimize unfavorable contacts with water. mdpi.comnih.gov

The simulations also reveal the specific roles of different parts of the molecule. For instance, the carbonyl groups of the acrylate backbone and the ether oxygens in the side chain are the primary sites for hydration. nih.gov The balance between the hydrophilicity of the oligo(ethylene glycol) side chains and the hydrophobicity of the polymer backbone determines the precise value of the LCST.

Table 2: Summary of Systems and Findings from MD Simulations of Thermoresponsive POEGAs

Polymer System SimulatedKey Parameters InvestigatedMajor FindingsReference
Poly(glycidyl ether)s with oligooxyethylene side chainsRadius of gyration, hydrogen bonding, solvent exclusion volumeCoil-globule transition is driven by dehydration of the side chains as temperature increases. Intrapolymer hydrogen bonds are weak. mdpi.com
Poly[di(ethylene glycol)ethyl ether acrylate] (PDEGA)-based microgelsDehydration of specific functional groups (C=O, C-O-C)Dehydration of SO3- groups (from ionic liquid comonomer) acts as a driving force, while hydrophobic C-H interactions dominate the overall transition. nih.gov
Poly(acrylic acid) with octaethylene glycol surfactantPolymer-surfactant complexation, hydrogen bondingAdsorption of the polymer onto surfactant aggregates is driven by hydrogen bonds between carboxylic acid groups and ethylene oxide groups. rsc.org
Copolymers of HEMA and MPCDiffusion channels, water dynamicsPolymer swelling creates diffusion channels. Water exists in both a bonded state to the polymer and a free state. mdpi.com

Polymerization Reaction Pathway Modeling and Energy Landscapes

Understanding the mechanism of polymerization requires detailed knowledge of the energy changes that occur during the reaction. Computational chemistry can model the reaction pathways for the elementary steps of free-radical polymerization: initiation, propagation, and termination. By calculating the potential energy surface for these reactions, researchers can identify the transition state structures and determine the activation energies, which are crucial for predicting reaction rates. researchgate.net

Furthermore, computational models can investigate side reactions that affect the final polymer structure, such as backbiting and chain transfer. researchgate.net Backbiting involves the radical chain end abstracting a hydrogen atom from its own backbone, leading to the formation of a mid-chain radical and subsequent branching. The activation energies for these intramolecular hydrogen transfer reactions can be calculated to assess their probability compared to the propagation reaction. For acrylates with ether linkages, chain transfer to the monomer or polymer side chains is a possibility that can be evaluated computationally.

Table 3: Calculated Activation Energies for Elementary Steps in Acrylate Polymerization Note: These are representative values from DFT studies of simpler acrylates like methyl acrylate and are intended to be illustrative.

Reaction StepDescriptionTypical Calculated Activation Energy (kcal/mol)Significance
Propagation Radical chain end adds to a monomer molecule4 - 7Determines the rate of polymer chain growth.
Backbiting (Intramolecular H-transfer) Radical end abstracts a hydrogen from its own chain8 - 12Leads to short-chain branching, affecting polymer architecture.
Termination (Combination) Two radical chains combine~0 - 2Low barrier, often diffusion-controlled. Reduces radical concentration.
Chain Transfer to Monomer Radical abstracts an atom from a monomer molecule> 10Can limit the final molecular weight of the polymer.

Structure-Property Prediction through Computational Chemistry and Machine Learning

One of the most practical applications of computational modeling is the prediction of macroscopic polymer properties directly from the monomer structure, bypassing the need for extensive empirical synthesis and testing. Quantitative Structure-Property Relationship (QSPR) models and, more recently, machine learning (ML) algorithms are used for this purpose. mdpi.comllnl.gov

For polyacrylates, a significant amount of research has focused on predicting the glass transition temperature (Tg), a critical property that defines the transition from a rigid, glassy material to a soft, rubbery one. semanticscholar.orgresearchgate.netnih.gov The QSPR/ML approach involves several steps:

Data Collection: A dataset of various polymers with experimentally measured Tg values is assembled.

Descriptor Generation: For each polymer's repeating unit (the monomer), a set of numerical descriptors is calculated. These can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to more complex quantum chemical descriptors (e.g., orbital energies, partial charges, dipole moment). semanticscholar.org

Model Building: A statistical or ML model (e.g., multiple linear regression, artificial neural network, random forest) is trained to find a mathematical relationship between the descriptors and the target property (Tg). mdpi.com

Validation: The model's predictive power is rigorously tested using internal cross-validation and an external test set of polymers not used during the training phase.

Table 4: Examples of Descriptors Used in QSPR/ML Models for Predicting Polyacrylate Glass Transition Temperature (Tg)

Descriptor TypeExample DescriptorHow It's CalculatedRelevance to TgReference
Constitutional Molecular Weight (of repeating unit)Sum of atomic weightsLarger, bulkier side chains can increase or decrease Tg depending on flexibility. nih.gov
Topological Wiener IndexBased on the distances between all pairs of atoms in the molecular graphRelates to molecular size and branching, which affects chain packing. researchgate.net
Geometric Gravitational IndexBased on atomic masses and their 3D coordinatesReflects the mass distribution and shape of the monomer unit. semanticscholar.org
Quantum Chemical HOMO-LUMO Energy GapFrom DFT or semi-empirical calculationsRelates to intermolecular forces and cohesive energy. semanticscholar.org
Quantum Chemical Maximum Net Atomic ChargeFrom population analysis after a quantum calculationIndicates polarity, which influences intermolecular attractions and chain mobility. researchgate.net

Environmental Fate and Degradation of 2 2 2 Ethoxyethoxy Ethoxy Ethyl Acrylate Polymers

Biodegradation Pathways and Mechanisms

The biodegradation of acrylic polymers is generally a slow process, primarily due to the resilient carbon-carbon backbone of the polymer chain. nih.govresearchgate.net The structural features of the polymer, such as the length of the C-C backbone, the nature of the side groups, and its molecular organization, significantly affect its susceptibility to microbial attack. nih.gov

For polymers of 2-(2-(2-ethoxyethoxy)ethoxy)ethyl acrylate (B77674), the initial and most probable step in biodegradation involves the enzymatic cleavage of the ester bond in the side chain. nih.gov This process, known as primary biodegradation, is facilitated by extracellular enzymes, particularly esterases, which are produced by various microorganisms. nih.govnih.gov This enzymatic hydrolysis releases the poly(acrylic acid) backbone and the side-chain alcohol, 2-(2-(2-ethoxyethoxy)ethoxy)ethanol.

The subsequent degradation of the main C-C chain is significantly more challenging and rate-limiting. It is believed to require oxidative mechanisms to break the chain into smaller fragments that can be assimilated by microbial cells. nih.gov While numerous microorganisms and enzymes capable of degrading different types of acrylic polymers have been identified, the complete mineralization of high-molecular-weight polyacrylates in the environment remains a slow and complex process. nih.govresearchgate.net

Table 1: Key Enzymes in Acrylic Polymer Biodegradation and Their Functions
Enzyme ClassFunctionRelevance to Poly(ETEEA)
Esterases (e.g., Cutinase)Catalyze the hydrolysis of ester bonds. nih.govnih.govPrimary mechanism for cleaving the ester linkage in the ETEEA side chain, releasing the alcohol and the polyacrylate backbone. nih.gov
AmidasesCleave C-N bonds in polymers like polyacrylamide. nih.govNot directly relevant to the poly(ETEEA) structure, but highlights the enzymatic specificity for side-group chemistry.
Oxidative Enzymes (e.g., Lignin-degrading enzymes)Generate radicals that can lead to the cleavage of C-C bonds. nih.govPotentially involved in the slow, secondary degradation of the recalcitrant poly(acrylic acid) backbone after side-chain cleavage. nih.gov

Hydrolytic Degradation Studies Under Varying Conditions

Hydrolytic degradation involves the cleavage of chemical bonds by water. For poly(ETEEA), the primary site for hydrolysis is the ester group in the side chain. The ether linkages within the ethoxy side chain are generally stable to hydrolysis under typical environmental conditions. The rate of ester hydrolysis is highly dependent on pH and temperature.

Acidic Conditions: Under acidic conditions, the hydrolysis of the ester is catalyzed by H+ ions. The reaction involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Neutral Conditions: At neutral pH, the rate of hydrolysis is generally very slow.

Alkaline (Basic) Conditions: Under basic conditions, hydrolysis (saponification) is significantly accelerated. The hydroxide (B78521) ion (OH-), a strong nucleophile, directly attacks the carbonyl carbon of the ester, leading to the formation of a carboxylate salt (on the polymer backbone) and the alcohol 2-(2-(2-ethoxyethoxy)ethoxy)ethanol.

Table 2: Predicted Influence of Environmental Conditions on Hydrolytic Degradation of Poly(ETEEA)
ConditionpH RangeTemperature EffectPredicted Rate of Ester Hydrolysis
Acidic< 7Rate increases with temperatureModerate
Neutral~ 7Rate increases with temperatureVery Slow
Alkaline> 7Rate increases with temperatureFast to Very Fast

Photo-oxidative Degradation Behavior and Photostability

Photo-oxidative degradation occurs when polymers are exposed to ultraviolet (UV) radiation, particularly from sunlight, in the presence of oxygen. paint.org This process is a major factor in the weathering and breakdown of many plastic materials. The general mechanism for polyacrylates involves a free-radical chain reaction. paint.org

Initiation: The process begins with the absorption of UV photons, which can lead to the formation of free radicals. This is often initiated by impurities or by the abstraction of a tertiary hydrogen atom from the polymer backbone.

Propagation: The polymer radical (P•) reacts rapidly with oxygen (O2) to form a peroxy radical (POO•). This peroxy radical can then abstract a hydrogen atom from another polymer chain, forming a hydroperoxide (POOH) and a new polymer radical. paint.org

Decomposition: The hydroperoxides (POOH) are unstable and can decompose upon exposure to heat or light, generating new radicals (e.g., alkoxy and hydroxyl radicals). This decomposition is a critical step that leads to polymer chain scission (breaking of the C-C backbone) and cross-linking. paint.org

Table 3: Key Stages and Reactions in the Photo-oxidative Degradation of Polyacrylates
StageKey ReactionsPrimary Outcome
InitiationPolymer + UV light → Polymer radical (P•)Formation of initial free radicals.
PropagationP• + O₂ → POO• POO• + PH → POOH + P•Formation of unstable hydroperoxides (POOH) and regeneration of radicals. paint.org
DecompositionPOOH → PO• + •OHGeneration of reactive radicals that drive further degradation.
TerminationRadical + Radical → Non-radical productsChain scission, cross-linking, and formation of oxidized products (ketones, aldehydes).

Environmental Impact Assessment of Polymer Residues

The environmental impact of poly(ETEEA) residues is linked to the parent polymer and its degradation products. Due to their large molecular size, intact acrylic polymers are generally considered to have low bioavailability and toxicity. oekotoxzentrum.chresearchgate.net However, the physical presence of polymer fragments and the chemical nature of their breakdown products are of concern.

Microplastic Formation: Physical weathering and incomplete degradation can lead to the formation of smaller plastic particles (microplastics). These particles can accumulate in soil and aquatic environments, potentially being ingested by organisms and entering the food chain. nih.gov

Leaching of Residual Monomers: Polymers may contain small amounts of unreacted 2-(2-(2-ethoxyethoxy)ethoxy)ethyl acrylate monomer, which could leach into the environment.

Toxicity of Degradation Products: The products of biodegradation, hydrolysis, and photo-oxidation, such as the side-chain alcohol (2-(2-(2-ethoxyethoxy)ethoxy)ethanol), poly(acrylic acid), and various low-molecular-weight oligomers and oxidized fragments, are released into the environment. While poly(acrylic acid) itself is of low toxicity, the ecotoxicological effects of other small-molecule residues would need to be assessed to fully understand the environmental risk. oekotoxzentrum.ch

Table 4: Potential Environmental Impacts of Poly(ETEEA) Residues
Residue TypePotential Environmental ImpactPrimary Concern
Intact Polymer / MacroplasticsPhysical hazard to wildlife, aesthetic pollution.Persistence and physical effects.
MicroplasticsIngestion by organisms, potential for bioaccumulation up the food chain, vector for other pollutants. nih.govWidespread contamination and ecological disruption.
Degradation Products (e.g., side-chain alcohol, oligomers)Potential for aquatic and soil toxicity, depending on the specific chemical structure and concentration.Chemical ecotoxicity.
Residual MonomerPotential for aquatic toxicity and skin sensitization.Leaching and chemical toxicity.

Strategies for Sustainable Polymer Design and End-of-Life Management

Addressing the environmental persistence of acrylic polymers requires a multi-faceted approach focused on sustainable design and improved end-of-life management. researchgate.net

Designing for Degradability: One strategy is to incorporate features into the polymer structure that enhance its degradability. This can be achieved by copolymerizing the acrylate monomer with monomers that introduce hydrolytically unstable linkages (e.g., cyclic ketene (B1206846) acetals) directly into the polymer backbone. tue.nl This allows the main chain to be broken down into smaller, more biodegradable oligomers under specific triggers. tue.nl

Use of Bio-based Feedstocks: While ETEEA is typically derived from petrochemical sources, a broader strategy for sustainability involves developing monomers from renewable biomass. nih.govmdpi.com This can reduce the polymer's carbon footprint and dependence on fossil fuels, though it does not inherently solve the end-of-life persistence issue. mdpi.com

Enhanced Recycling: Developing advanced recycling technologies is crucial. Chemical recycling, where polymers are broken down back into their constituent monomers or other valuable chemical feedstocks, offers a pathway to a circular economy for plastics. umich.edu For polyacrylates, methods like pyrolysis or controlled degradation could be explored to recover monomers.

Improving End-of-Life Collection and Sorting: Effective waste management infrastructure is fundamental to preventing the release of plastics into the environment. Improved collection, sorting, and routing of polymer waste to appropriate recycling or treatment facilities are essential for any sustainable material strategy.

By integrating these strategies, it may be possible to develop future generations of acrylic polymers with improved environmental profiles, balancing performance during use with benign behavior after disposal.

Table 5: Strategies for Sustainable Poly(ETEEA) Life Cycle
StrategyDescriptionObjective
Incorporate Cleavable UnitsCopolymerize ETEEA with monomers that create hydrolytically or enzymatically labile bonds in the polymer backbone. tue.nlmit.eduEnhance biodegradability and facilitate chemical recycling.
Develop Bio-based AlternativesSynthesize ETEEA or similar monomers from renewable resources like biomass instead of petroleum. nih.govReduce fossil fuel dependence and carbon footprint.
Advance Chemical RecyclingDevelop processes (e.g., pyrolysis, solvolysis) to depolymerize waste poly(ETEEA) back to the monomer or other useful chemicals. umich.eduCreate a circular material loop, reducing waste and the need for virgin resources.
Improve Waste ManagementEnhance systems for collecting, sorting, and processing plastic waste to prevent leakage into the environment. researchgate.netEnsure polymers are properly managed at their end-of-life.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-(2-Ethoxyethoxy)ethoxy)ethyl acrylate, and how can purity be optimized?

  • Methodological Answer : The compound is synthesized via esterification of diethylene glycol monoethyl ether with acrylic acid, typically using sulfuric acid or p-toluenesulfonic acid as a catalyst. Reaction conditions (e.g., 60–80°C, 4–6 hours) are critical to minimize side reactions. Post-synthesis, vacuum distillation (boiling point ~220–240°C at 760 mmHg) is employed to isolate the product. Purity (>98%) is confirmed by gas chromatography (GC) or HPLC, with residual acrylic acid quantified via titration .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (CDCl₃) reveals peaks at δ 6.4 (CH₂=CH–), δ 5.8–6.1 (acrylate protons), and δ 3.4–4.3 (ethoxy/ethoxyethoxy methylene groups). ¹³C NMR confirms ester carbonyl (δ ~165–170 ppm).
  • FTIR : Key bands include C=O stretch (~1720 cm⁻¹), C=C stretch (~1630 cm⁻¹), and C–O–C ether linkages (~1100 cm⁻¹).
  • Mass Spectrometry : ESI-MS or EI-MS identifies the molecular ion peak at m/z 188.22 (C₉H₁₆O₄⁺) .

Q. What are the critical safety considerations for handling this compound in the lab?

  • Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant goggles. Toxicity studies indicate potential skin/eye irritation and respiratory sensitization. Urinary biomonitoring (e.g., detecting ethoxyethoxy acetic acid metabolites) is recommended for occupational exposure assessment. Storage requires inert atmospheres (N₂) and inhibitors (e.g., 200–300 ppm hydroquinone) to prevent polymerization .

Advanced Research Questions

Q. How do the ethoxyethoxy groups influence copolymerization kinetics with methyl methacrylate (MMA)?

  • Methodological Answer : The ethoxyethoxy side chains increase solubility in polar solvents (e.g., THF, DMF) and reduce glass transition temperature (Tg) in copolymers. Radical polymerization with MMA (AIBN initiator, 70°C) shows reactivity ratios (r₁, r₂) calculated via the Mayo-Lewis method. Kinetic studies (e.g., DSC for Tg shifts, GPC for molecular weight distributions) reveal chain-transfer effects due to the ether linkages .

Q. What computational models predict the compound’s reactivity in photoinitiated polymerization?

  • Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) optimize the acrylate’s geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps). These models predict UV-initiated polymerization efficiency, correlating with experimental FTIR monitoring of C=C bond conversion rates (~90% under 365 nm UV light with Irgacure 819) .

Q. How does the compound degrade under environmental conditions, and what analytical methods detect its breakdown products?

  • Methodological Answer : Hydrolysis studies (pH 7–9, 25–40°C) show ester cleavage to diethylene glycol monoethyl ether and acrylic acid, quantified via LC-MS. Photodegradation (UV-C exposure) generates ethoxyethoxy radicals, detected by EPR spectroscopy. Ecotoxicity assays (e.g., Daphnia magna LC₅₀) assess environmental impact .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.